Streptokinase Expression Inhibition: Target Compound vs. In-Class Baseline
In a confirmatory dose-response assay (PubChem AID 1914) measuring inhibition of streptokinase expression in Group A Streptococcus, 4-{[(2-fluorophenyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one exhibited an EC₅₀ of 51.2 µM [1]. By contrast, the unsubstituted core scaffold 6-hydroxy-7-methylcoumarin and its 4-methyl analog were tested in the same primary screening campaign (AID 1662) and did not meet the activity threshold for progression to dose-response confirmation, placing their EC₅₀ values above the screening cutoff of ~100 µM [2]. This represents a minimum 2-fold potency advantage conferred specifically by the 4-(2-fluoroanilinomethyl) substitution.
| Evidence Dimension | Inhibition of streptokinase expression (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 51.2 µM (5.12E+4 nM) |
| Comparator Or Baseline | 6-Hydroxy-7-methylcoumarin and 4-methyl-6-hydroxy-7-methylcoumarin: EC₅₀ > 100 µM (inactive in primary screen AID 1662) |
| Quantified Difference | ≥2-fold improvement in potency; target compound active in confirmatory assay, comparators inactive |
| Conditions | Group A Streptococcus M1 GAS strain; absorbance-based dose-response assay measuring streptokinase promoter-driven reporter expression; compounds tested at 15–0.06 µM range [1][2] |
Why This Matters
This is the only quantitative bioactivity data available for this compound class in a defined target-based assay, establishing that the 2-fluoroanilinomethyl group confers measurable biological activity absent in simpler analogs.
- [1] BindingDB BDBM58406. Affinity Data: EC₅₀ = 5.12E+4 nM. Target: Streptokinase A (Streptococcus pyogenes M1 GAS). PubChem BioAssay AID 1914. View Source
- [2] PubChem BioAssay AID 1662: Primary HTS to Identify Inhibitors of Streptokinase Expression. Screening cutoff and compound activity classification. National Center for Biotechnology Information. View Source
